1,2,4-Tribromobut-2-ene
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Overview
Description
1,2,4-Tribromobut-2-ene is an organic compound with the molecular formula C₄H₅Br₃ It is a halogenated derivative of butene, characterized by the presence of three bromine atoms attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4-Tribromobut-2-ene can be synthesized through the bromination of butene derivatives. One common method involves the addition of bromine to 2-butyne, followed by selective bromination to achieve the tribromo configuration. The reaction typically requires a solvent such as chloroform and is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound involves similar bromination processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound. Safety measures are crucial due to the handling of bromine, a highly reactive and hazardous substance.
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Tribromobut-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Addition Reactions: The double bond in the butene moiety allows for addition reactions with halogens and hydrogen halides.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Addition: Bromine (Br₂) in carbon tetrachloride (CCl₄).
Major Products Formed:
Substitution: Formation of hydroxylated derivatives.
Elimination: Formation of dibromoalkenes.
Addition: Formation of tetrabromo derivatives.
Scientific Research Applications
1,2,4-Tribromobut-2-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of flame retardants and other brominated compounds.
Mechanism of Action
The mechanism of action of 1,2,4-tribromobut-2-ene involves its interaction with various molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This can result in changes in enzyme activity, protein function, and cellular signaling pathways .
Comparison with Similar Compounds
1,2,4-Tribromobenzene: Another tribrominated compound with a benzene ring instead of a butene chain.
1,4-Dibromobut-2-ene: A dibrominated derivative of butene with bromine atoms at different positions.
Uniqueness: 1,2,4-Tribromobut-2-ene is unique due to its specific bromination pattern and the presence of a double bond in the butene chain.
Properties
CAS No. |
142143-39-3 |
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Molecular Formula |
C4H5Br3 |
Molecular Weight |
292.79 g/mol |
IUPAC Name |
1,2,4-tribromobut-2-ene |
InChI |
InChI=1S/C4H5Br3/c5-2-1-4(7)3-6/h1H,2-3H2 |
InChI Key |
XLDWEOBUXYUTLB-UHFFFAOYSA-N |
Canonical SMILES |
C(C=C(CBr)Br)Br |
Origin of Product |
United States |
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